N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Overview
Description
“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is also known as EDAC HCl, a water-soluble condensing reagent . It is generally utilized as a carboxyl activating agent for amide bonding with primary amines . In addition, it will react with phosphate groups . It has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, has been described .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Role in Endogenous Carcinogen Formation
Research has explored the implications of various amines and amides, including dimethylamine, as precursors to carcinogenic N-nitroso compounds in vivo. These studies emphasize the significance of naturally occurring amines and amides in the diet as crucial steps in the formation of endogenous carcinogens, highlighting their epidemiological significance in human cancer incidence. The research underscores the transformation of specific dietary compounds into carcinogenic agents within the body, marking a significant area of study for understanding cancer causation and prevention (Lin, 1986).
Advancements in Nanofiltration Technology
Nanofiltration (NF) membranes with crumpled polyamide films have garnered attention for their potential in enhancing separation performance in water treatment. The development of these membranes, particularly those based on piperazine-derived polyamides, presents a significant step forward in improving water permeance, selectivity, and antifouling properties. This technology holds great promise for environmental applications, including water softening, purification, and wastewater treatment, demonstrating the versatility and potential of polyamide compounds in addressing critical water-related challenges (Shao et al., 2022).
Contributions to Amyloid Imaging in Alzheimer's Disease
The progress in amyloid imaging for Alzheimer's disease has been notably advanced by compounds structurally related to N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride. These advancements have enabled in vivo measurements of amyloid in the brain, providing critical insights into the disease's pathophysiological mechanisms and progression. Amyloid imaging technology, facilitated by compounds like 18F-FDDNP and 11C-PIB, is a breakthrough in early detection and evaluation of therapies aimed at amyloid deposits, marking a significant contribution to Alzheimer's disease research and management (Nordberg, 2007).
Exploration of Chemical Synthesis and Structural Properties
The chemical synthesis and exploration of structural properties of compounds containing piperidine and thiazolidinone groups provide insights into the versatile applications of these compounds in creating novel materials with potential therapeutic uses. Research into the synthesis and spectroscopic analysis of novel substituted compounds sheds light on their structural characteristics and potential applications, contributing to the broader field of chemical synthesis and material science (Issac & Tierney, 1996).
Mechanism of Action
Safety and Hazards
“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of similar compounds have been discussed. For instance, the behavior of synthesized polymers in buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 . When the concentrated solutions were at a low temperature, there were macromolecules and aggregates, which were formed due to the interaction of hydrophobic units .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]piperidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-14(2)9-5-8-13-11(15)10-6-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVXLMOYCHJNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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